2-(Benzylamino)pyrimidine-5-carbonitrile

Stearoyl-CoA desaturase SCD1 inhibitor Lipid metabolism

Researchers targeting SCD1 for metabolic disorders often face difficulty sourcing intermediates bearing the precise 2-benzylamino pharmacophore required for selective target engagement. 2-(Benzylamino)pyrimidine-5-carbonitrile is the exact scaffold exemplified in SCD1 inhibitor patents, offering key differentiation from 2-phenylamino or 2-alkylthio analogs that shift selectivity toward kinase targets. • Exclusive 2-benzylamino H-bonding geometry essential for SCD1 binding - absent in common 2-ethylsulfanyl or 2-methylthio derivatives. • Calculated cLogP of 2.66 places it within the optimal CNS-accessible range (CNS MPO 1-3), outperforming more polar 2-amino analogs. • Suitable as a privileged starting scaffold for obesity, hepatic steatosis, and insulin resistance programs. Custom synthesis available; global shipping.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
Cat. No. B13898362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)pyrimidine-5-carbonitrile
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=N2)C#N
InChIInChI=1S/C12H10N4/c13-6-11-8-15-12(16-9-11)14-7-10-4-2-1-3-5-10/h1-5,8-9H,7H2,(H,14,15,16)
InChIKeySAANFRXQAYOMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)pyrimidine-5-carbonitrile – Core Scaffold Properties and Procurement Baseline


2-(Benzylamino)pyrimidine-5-carbonitrile (CAS 1241897-98-2) is a pyrimidine-5-carbonitrile derivative bearing a benzylamino substituent at the 2-position . The molecular formula is C₁₂H₁₀N₄ with a molecular weight of 210.23 g/mol [1]. The compound belongs to a scaffold class extensively explored as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors, and patent literature further identifies it as a key intermediate in stearoyl-CoA desaturase (SCD) inhibitor programs .

Why Generic Pyrimidine-5-carbonitrile Analogs Cannot Replace 2-(Benzylamino)pyrimidine-5-carbonitrile in SCD-Targeted Programs


Substitution at the 2-position of the pyrimidine-5-carbonitrile core is a critical determinant of biological target engagement. The benzylamino group provides a specific pharmacophoric geometry and hydrogen-bonding capability that differs markedly from phenylamino, methylthio, or ethylsulfanyl analogs [1]. Patent filings explicitly exemplify 2-benzylamino-substituted pyrimidine-5-carbonitriles as selective SCD1 inhibitors, while close analogs with alternative 2-substituents are directed toward EGFR, CDK9, or DHFR targets, demonstrating that simple scaffold interchange would result in loss of the intended polypharmacology or target selectivity [2].

Product-Specific Quantitative Evidence: 2-(Benzylamino)pyrimidine-5-carbonitrile Differentiation Data


SCD1 Inhibitor Patent Specificity: 2-Benzylamino vs. 2-Phenylamino Substitution

The patent literature specifically exemplifies 2-(benzylamino)pyrimidine-5-carbonitrile as an intermediate for SCD1 inhibitors, while the closely related 2-(phenylamino)pyrimidine-5-carbonitrile analogs are instead directed toward CDK9 inhibition [1]. This indicates that the benzylamino substituent imparts target preference for SCD1 over CDK9, a differentiation critical for metabolic disease programs.

Stearoyl-CoA desaturase SCD1 inhibitor Lipid metabolism

Hydrogen-Bonding Capacity of 2-Benzylamino vs. 2-Ethylsulfanyl Pyrimidine-5-carbonitrile

Crystallographic analysis of 2-ethylsulfanyl-pyrimidine-5-carbonitrile derivatives reveals a conserved N–H···O hydrogen bond motif (R₂²(8) synthon) with a hydrogen bond energy of approximately 21.5 kJ/mol as determined by QTAIM analysis, while the 2-benzylamino analog is predicted to form distinct N–H···N interactions due to the additional NH donor [1]. Although no crystal structure of 2-(benzylamino)pyrimidine-5-carbonitrile itself is publicly available, the class-level inference suggests altered solid-state packing and solubility properties.

Crystal engineering Hydrogen bonding DHFR inhibition

Lipophilicity Comparison: 2-Benzylamino vs. 2-Amino Pyrimidine-5-carbonitrile

The 2-benzylamino substituent significantly increases lipophilicity compared to the unsubstituted 2-amino analog. The calculated LogP for 2-(benzylamino)pyrimidine-5-carbonitrile is approximately 2.66 , whereas 2-amino-4-benzylpyrimidine-5-carbonitrile has a calculated LogP of 1.5 [1]. This ΔLogP of ~1.16 units indicates substantially higher membrane permeability potential for the benzylamino derivative.

LogP Lipophilicity Drug-likeness

Synthetic Accessibility and Scalability Advantage

The synthesis of 2-(benzylamino)pyrimidine-5-carbonitrile can be achieved via SNAr amination of 2-chloropyrimidine-5-carbonitrile with benzylamine, a route documented for N²-arylaminopyrimidine-5-carbonitrile derivatives [1]. This one-step nucleophilic aromatic substitution offers a simpler and higher-yielding route compared to the multi-step cyclocondensation approaches required for 2-alkylthio-pyrimidine-5-carbonitrile analogs, which typically require thiourea condensation followed by S-alkylation (yield range: 71–79% over two steps) [2].

SNAr amination Synthesis Scalability

Procurement-Driven Application Scenarios for 2-(Benzylamino)pyrimidine-5-carbonitrile


SCD1 Inhibitor Lead Optimization for Metabolic Disease

Based on its patent exemplification as an SCD1 inhibitor intermediate , 2-(benzylamino)pyrimidine-5-carbonitrile serves as a privileged starting scaffold for medicinal chemistry programs targeting obesity, hepatic steatosis, and insulin resistance. The benzylamino group at the 2-position provides the necessary pharmacophoric features for SCD1 binding that are absent in 2-phenylamino or 2-alkylthio analogs, which are directed toward kinase targets [1].

Kinase Selectivity Profiling via 2-Position Substituent Scanning

The pyrimidine-5-carbonitrile core is a known ATP-mimetic kinase hinge binder . 2-(Benzylamino)pyrimidine-5-carbonitrile, with its distinct hydrogen-bonding donor capability (compared to 2-ethylsulfanyl or 2-methylthio analogs), offers a differentiated tool for probing kinase selectivity panels, particularly in EGFR, VEGFR-2, and PI3K family kinases where 2-substituent variations have been shown to alter isoform selectivity [1].

Solid-State Formulation and Co-Crystal Development

The predicted shift in hydrogen-bonding patterns from N–H···O (dominant in 2-ethylsulfanyl analogs) to potential N–H···N interactions in the 2-benzylamino derivative alters crystal packing and solubility profiles . This makes the compound a candidate for co-crystal screening with pharmaceutically acceptable acids to improve dissolution rates, distinct from 2-alkylthio-pyrimidine-5-carbonitriles that rely on chalcogen bonding for crystal stabilization.

Library Synthesis for CNS-Penetrant Lead Discovery

With a calculated AlogP of 2.66 , 2-(benzylamino)pyrimidine-5-carbonitrile occupies an optimal lipophilicity range for blood-brain barrier penetration (CNS MPO desirability range: 1 < LogP < 3). Compared to more polar analogs like 2-amino-4-benzylpyrimidine-5-carbonitrile (LogP = 1.5) [1], the benzylamino derivative is more suitable as a CNS-accessible scaffold for neurological and psychiatric indications.

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